molecular formula C12H14FN B1480537 7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane CAS No. 2097996-37-5

7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane

Cat. No.: B1480537
CAS No.: 2097996-37-5
M. Wt: 191.24 g/mol
InChI Key: VTOMKDFUOIIHNC-UHFFFAOYSA-N
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Description

7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane is a spirocyclic compound characterized by a unique structural motif that includes a spiro junction between a cyclopropane and a piperidine ring. The presence of a fluorophenyl group adds to its chemical diversity, making it a valuable target in drug discovery and synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane typically involves a catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with ethyl cyclopropylidene acetate . This method allows for the stereoselective construction of the spirocyclic framework under mild conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of high-purity reagents and catalysts to ensure the desired stereochemistry and yield. The process may include steps such as purification through column chromatography and recrystallization to achieve high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the spiro junction, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the fluorophenyl group or the nitrogen atom in the piperidine ring.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.

Major Products:

Scientific Research Applications

7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane has significant applications in various scientific domains:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Medicine: Its potential as a drug candidate is being explored, particularly for its ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials with unique properties, such as advanced polymers and catalysts.

Mechanism of Action

The mechanism by which 7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a unique mode of binding, potentially leading to high specificity and efficacy. The fluorophenyl group may enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

    5-Azaspiro[2.4]heptane: Lacks the fluorophenyl group, making it less versatile in terms of functionalization.

    Spiro[2.4]heptane: Does not contain the nitrogen atom, reducing its potential for biological activity.

    2-Fluorophenyl derivatives: While they share the fluorophenyl group, they lack the spirocyclic structure, which is crucial for the unique properties of 7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane.

Uniqueness: The combination of the spirocyclic framework and the fluorophenyl group makes this compound unique. This structure provides a balance of rigidity and flexibility, allowing for specific interactions with biological targets and making it a valuable compound in drug discovery and material science.

Biological Activity

7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a spirocyclic framework that includes nitrogen in its structure, which contributes to its biological activity. The presence of the fluorophenyl group enhances its interaction with various biological targets.

Pharmacological Activity

Research indicates that this compound exhibits several pharmacological activities:

  • Dopamine Receptor Modulation : The compound has been identified as a potent and selective ligand for the dopamine D3 receptor (D3R). It shows high affinity and selectivity over other receptors such as D2R and hERG channels, making it a candidate for treating conditions like addiction and schizophrenia .
  • Antimicrobial Properties : Preliminary studies suggest that the compound possesses antimicrobial and antiviral properties, although specific mechanisms remain to be fully elucidated .
  • Neuroprotective Effects : Some derivatives of the azaspiro series show neuroprotective effects, potentially useful in neurodegenerative diseases .

The mechanism by which this compound exerts its effects involves interaction with specific receptors:

  • Dopaminergic Pathways : The compound's action on D3R may influence dopaminergic signaling pathways, which are crucial in mood regulation and reward mechanisms .
  • Enzyme Inhibition : It may also inhibit certain enzymes involved in neurotransmitter metabolism, further modulating neurochemical levels .

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

  • Dopamine D3 Receptor Study :
    • A study identified several derivatives with high affinity for D3R, with some showing selectivity ratios greater than 100-fold compared to D2R. These compounds were evaluated in vivo for pharmacokinetics and bioavailability .
  • Antimicrobial Activity :
    • Research indicated that certain derivatives exhibited significant antimicrobial activity against various bacterial strains, suggesting potential therapeutic applications .
  • Neuropharmacological Evaluation :
    • In vivo studies demonstrated that some analogs could improve cognitive functions in animal models, supporting their potential use in treating cognitive deficits associated with psychiatric disorders .

Data Summary

The following table summarizes key findings from research on this compound:

PropertyValue/Observation
Dopamine Receptor Affinity High affinity for D3R (pKi ≥ 8)
Selectivity Ratio (D3/D2) ≥ 100-fold
hERG Channel Selectivity Low risk (fpKi < 6.0)
Bioavailability (F%) Moderate to high (49% - 70%)
Neuroprotective Effects Observed in cognitive function studies
Antimicrobial Activity Significant against tested bacterial strains

Properties

IUPAC Name

7-(2-fluorophenyl)-5-azaspiro[2.4]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN/c13-11-4-2-1-3-9(11)10-7-14-8-12(10)5-6-12/h1-4,10,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOMKDFUOIIHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC2C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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